molecular formula C7H5F2NO3 B1426075 (4,5-Difluoro-2-nitrophenyl)methanol CAS No. 914095-13-9

(4,5-Difluoro-2-nitrophenyl)methanol

Cat. No. B1426075
M. Wt: 189.12 g/mol
InChI Key: BPPXTUUKWURHBO-UHFFFAOYSA-N
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Description

“(4,5-Difluoro-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 . It is a light yellow solid and is used for research purposes .


Synthesis Analysis

The synthesis of “(4,5-Difluoro-2-nitrophenyl)methanol” can be achieved through several methods. One method involves the reaction of 3,4-difluoro-6-nitrobenzoic acid with borane-THF in tetrahydrofuran at 20 - 50℃ . Another method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with BH3-Me2S in tetrahydrofuran at 0 - 70℃ .


Molecular Structure Analysis

The molecular weight of “(4,5-Difluoro-2-nitrophenyl)methanol” is 189.12 . The InChI code for this compound is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 .


Physical And Chemical Properties Analysis

“(4,5-Difluoro-2-nitrophenyl)methanol” is a light yellow solid . The storage temperature is 0-5℃ .

Scientific Research Applications

Synthesis and Molecular Structure

(4,5-Difluoro-2-nitrophenyl)methanol is used in the synthesis of complex compounds. For example, a novel three-component synthesis involving similar compounds has been described, demonstrating the utility of these types of chemicals in creating novel molecular structures with specific properties (Maru & Shah, 2013).

Organocatalysis in Chemical Reactions

Compounds related to (4,5-Difluoro-2-nitrophenyl)methanol have been found effective as organocatalysts in chemical reactions like transesterification. This highlights their potential in facilitating various organic transformations (Ishihara, Niwa, & Kosugi, 2008).

Photoreaction Mechanisms

These compounds play a role in understanding photoreaction mechanisms, such as methanol photorelease, which is significant in fields like photochemistry and the development of photoreactive materials (Il'ichev, Schwörer, & Wirz, 2004).

Solvatochromism and Chemical Probing

The solvatochromic behavior of nitro-substituted compounds, similar to (4,5-Difluoro-2-nitrophenyl)methanol, has been studied for applications such as chemical probing and investigation of solvent mixtures. This is critical for understanding solvent effects in various chemical processes (Nandi et al., 2012).

Chemical Tracking in Forensic Science

In forensic science, related nitrophenyl compounds have been developed into field kits for chemical tracking. This application demonstrates the practical uses of these compounds beyond laboratory settings (Suzuki, 2013).

Inhibitors in Biochemical Research

These compounds are also significant in biochemical research, such as serving as inhibitors of enzymes like PqsD in Pseudomonas aeruginosa. This has implications for understanding bacterial communication and developing new anti-infectives (Storz et al., 2014).

properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXTUUKWURHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-nitrophenyl)methanol

Synthesis routes and methods I

Procedure details

To a solution of 3,4-difluoro-6-nitrobenzoic acid (3.05 g, 15 mmol) in THF (20 mL) was added BH3 THF (30 mL). The resulting mixture was stirred at room temperature for 2 h and then at 50° C. for 5 h. The resulting mixture was then cooled to room temperature, and methanol (20 mL) was added slowly. The resulting mixture was concentrated, and the residue was treated with methanol twice more, to yield a yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Difluoro-2-nitro-benzoic acid (3.05 g, 15 mmol) was combined with THF (20 mL), and then BH3 THF (35 mL) was added over 15 min. The resulting mixture was stirred overnight at 60° C. and then cooled to room temperature. Methanol was added, and the resulting mixture was stirred 15 min. The solvent was removed to yield an oil, which was purified by silica gel chromatography to yield a residue.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of to 4,5-difluoro-2-nitrobenzoic acid (25.9 g) in THF (90 ml), cooled to 0° C., was carefully added borane-tetrahydrofuran complex (319 ml, 1M in THF). After the addition was complete, the mixture was stirred at 60° C. for 3 h. Methanol (150 ml) was added to the mixture at 0° C. and after 10 minutes the mixture was concentrated in vacuo. The residue was poured into water and extracted with ethyl acetate. The organic layer was washed with sat. aq. NaCl, dried (MgSO4), filtered and concentrated in vacuo.
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
319 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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